molecular formula C15H22ClN3O3 B2894509 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea CAS No. 1797578-36-9

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea

Cat. No.: B2894509
CAS No.: 1797578-36-9
M. Wt: 327.81
InChI Key: NOQFAZKDDQNZQL-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by the presence of a chlorinated methoxyphenyl group and a hydroxypiperidinyl ethyl urea moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: of 2-methoxyaniline to introduce a nitro group.

    Reduction: of the nitro group to form 2-methoxyaniline.

    Chlorination: of 2-methoxyaniline to obtain 5-chloro-2-methoxyaniline.

    Coupling: of 5-chloro-2-methoxyaniline with 2-(4-hydroxypiperidin-1-yl)ethyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of cellular signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea can be compared with other similar compounds such as:

    1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)thiourea: Similar structure but with a thiourea group instead of urea.

    1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)carbamate: Similar structure but with a carbamate group instead of urea.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3/c1-22-14-3-2-11(16)10-13(14)18-15(21)17-6-9-19-7-4-12(20)5-8-19/h2-3,10,12,20H,4-9H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQFAZKDDQNZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCN2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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